1-((3-Brom-4-fluorphenyl)sulfonyl)pyrrolidin

Übersicht

Beschreibung

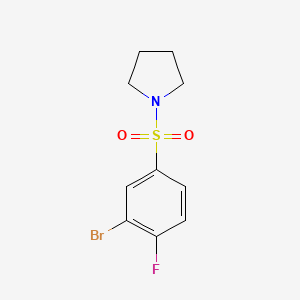

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFNO2S and a molecular weight of 308.17 g/mol . This compound features a pyrrolidine ring substituted with a 3-bromo-4-fluorophenylsulfonyl group, making it a valuable scaffold in medicinal chemistry and drug discovery .

Wissenschaftliche Forschungsanwendungen

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds with potential therapeutic applications.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific studies on “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine”, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many bioactive molecules, and its presence can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives have been found to have a wide range of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine ring under basic conditions.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine: This compound has a similar structure but with different positions of the bromine and fluorine atoms.

Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents on the ring have been studied for their biological activities.

The uniqueness of 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Biologische Aktivität

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H11BrFNO2S

Molecular Weight: 308.17 g/mol

Structural Features: The compound features a pyrrolidine ring substituted with a sulfonyl group linked to a brominated and fluorinated phenyl moiety. The presence of bromine and fluorine atoms influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine typically involves multi-step reactions, including the formation of the pyrrolidine ring and the introduction of the sulfonyl group. The following general steps outline the synthetic pathway:

- Formation of Pyrrolidine: Using appropriate precursors, a pyrrolidine ring is synthesized via cyclization.

- Sulfonylation: The introduction of the sulfonyl group can be achieved through electrophilic substitution reactions involving sulfonyl chlorides.

- Halogenation: Bromination and fluorination are performed to achieve the desired substitutions on the aromatic ring.

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is investigated for its interactions with various biological targets, particularly enzymes and receptors. The compound's unique structural features allow it to exhibit selective binding affinities, which can modulate biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Modulation: It could interact with receptors affecting signaling pathways related to inflammation or cancer.

Pharmacological Applications

Research indicates that compounds similar to 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine have shown promise in various therapeutic areas:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

- Anti-inflammatory Effects: Studies suggest potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX).

Table 1: Comparative Biological Activity of Similar Compounds

Key Findings from Recent Studies

- Antibacterial Efficacy: A derivative of this compound demonstrated an inhibition zone of 25 mm against Klebsiella pneumoniae, compared to a standard drug with an inhibition zone of 27 mm .

- Mechanism Exploration: Research has indicated that structural modifications can enhance binding affinity to target proteins, leading to improved biological activity.

- In Vivo Studies: Animal models have shown promising results in reducing inflammation markers when treated with compounds related to this structure .

Eigenschaften

IUPAC Name |

1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYSDHKHJFGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.